molecular formula C12H14N2O2 B1519130 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol CAS No. 10185-80-5

3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol

Cat. No.: B1519130
CAS No.: 10185-80-5
M. Wt: 218.25 g/mol
InChI Key: BXVMSTSHSMNINW-UHFFFAOYSA-N
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Description

The compound's significance extends beyond its individual properties to its role as a representative example of how structural modifications in heterocyclic systems can influence biological activity and chemical reactivity. Research into 1,2,4-oxadiazole derivatives has intensified considerably over the past fifteen years, with particular attention focused on compounds bearing phenolic substituents due to their enhanced pharmacological potential. The specific positioning of the butyl group on the oxadiazole ring and the meta arrangement of the phenolic moiety contribute to the compound's distinctive profile within the broader class of oxadiazole derivatives.

Nomenclature and Systematic Identification

The systematic nomenclature of 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both aromatic and heteroaromatic ring systems. The compound is officially designated as this compound according to International Union of Pure and Applied Chemistry nomenclature standards. The molecular structure encompasses a phenolic ring system where the hydroxyl group occupies the primary position for naming purposes, while the oxadiazole substituent is positioned at the meta location relative to the hydroxyl group.

The compound's systematic identification includes several key molecular descriptors that facilitate its recognition in chemical databases and literature. The molecular formula has been consistently reported as C₁₂H₁₄N₂O₂, corresponding to a molecular weight of 218.25 grams per mole. The Chemical Abstracts Service registry number 10185-80-5 serves as the unique identifier for this specific compound, distinguishing it from related positional isomers such as the para-substituted analog.

Table 1: Systematic Identification Parameters for this compound

Parameter Value Reference
International Union of Pure and Applied Chemistry Name This compound
Chemical Abstracts Service Number 10185-80-5
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
International Chemical Identifier InChI=1S/C12H14N2O2/c1-2-3-7-11-13-12(14-16-11)9-5-4-6-10(15)8-9/h4-6,8,15H,2-3,7H2,1H3
International Chemical Identifier Key BXVMSTSHSMNINW-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System OC1=CC=CC(=C1)C2=NOC(=N2)CCCC

The structural identification of this compound relies on the systematic numbering of both the phenolic and oxadiazole ring systems. In the phenolic component, the hydroxyl group serves as the reference point for position numbering, with the oxadiazole substituent occupying the third position. Within the oxadiazole ring, the numbering system follows standard heterocyclic conventions, where nitrogen atoms occupy positions 2 and 4, while the oxygen atom is located at position 1. The butyl substituent is attached to the carbon at position 5 of the oxadiazole ring, creating the complete structural designation.

Historical Context in Heterocyclic Chemistry Research

The development of this compound as a research compound emerges from the broader historical progression of 1,2,4-oxadiazole chemistry, which began with the pioneering work of Tiemann and Krüger in 1884. These researchers achieved the first synthesis of the 1,2,4-oxadiazole heterocycle, initially classifying it as azoxime or furo[ab1]diazole due to limited understanding of heterocyclic nomenclature at that time. The compound remained largely unexplored for nearly eight decades following its discovery, with significant research interest emerging only in the 1940s when systematic studies of biological activity in oxadiazole derivatives commenced.

The historical significance of 1,2,4-oxadiazole derivatives gained prominence with the introduction of Oxolamine in the 1960s, representing the first commercial pharmaceutical compound containing the 1,2,4-oxadiazole ring system. This breakthrough demonstrated the therapeutic potential of oxadiazole-containing molecules and catalyzed subsequent research into structurally related compounds. The development of phenolic oxadiazole derivatives, including compounds such as this compound, represents a more recent phase in this research progression, driven by enhanced understanding of structure-activity relationships in heterocyclic systems.

Table 2: Historical Milestones in 1,2,4-Oxadiazole Research

Year Milestone Researchers/Development Significance
1884 First synthesis of 1,2,4-oxadiazole Tiemann and Krüger Initial discovery of heterocycle
1940s Biological activity studies commenced Various researchers Recognition of therapeutic potential
1960s Introduction of Oxolamine Pharmaceutical industry First commercial drug containing 1,2,4-oxadiazole
2000-present Intensive research period Global research community Doubled research interest in biological applications

The research trajectory leading to compounds like this compound reflects the evolution from fundamental heterocyclic chemistry toward targeted molecular design. Contemporary research in this field has focused on understanding how specific substituent patterns, such as the butyl group positioning and phenolic attachment, influence both chemical properties and potential biological activities. The scientific literature indicates that interest in 1,2,4-oxadiazole biological applications has doubled within the past fifteen years, establishing these compounds as significant targets for pharmaceutical and materials research.

Position Within 1,2,4-Oxadiazole Derivative Classifications

The classification of this compound within the broader family of 1,2,4-oxadiazole derivatives reveals its unique structural characteristics and potential applications. The compound belongs to the subset of aryl-substituted 1,2,4-oxadiazoles, specifically those bearing phenolic functionality, which represents an important class of heterocyclic compounds in medicinal chemistry research. Within the four possible oxadiazole isomers - 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole - the 1,2,4-isomer occupies a particularly significant position due to its demonstrated biological activities and synthetic accessibility.

The structural classification system for 1,2,4-oxadiazole derivatives typically considers both the substitution pattern on the heterocyclic ring and the nature of attached functional groups. In the case of this compound, the compound features alkyl substitution at position 5 of the oxadiazole ring and aryl substitution at position 3, creating a 3-aryl-5-alkyl-1,2,4-oxadiazole structural motif. Research has demonstrated that this particular substitution pattern can significantly influence biological activity, with 3-aryl-5-alkyl derivatives often exhibiting enhanced potency compared to their 5-aryl-3-alkyl counterparts.

Table 3: Classification of this compound Within Oxadiazole Derivatives

Classification Category Specific Type Structural Feature
Oxadiazole Isomer 1,2,4-Oxadiazole Nitrogen atoms at positions 2 and 4
Substitution Pattern 3-Aryl-5-alkyl Phenolic group at position 3, butyl at position 5
Functional Group Phenolic derivative Hydroxyl-bearing aromatic substituent
Alkyl Chain Length Butyl-substituted Four-carbon alkyl chain
Positional Isomer Meta-substituted phenol Oxadiazole attachment at meta position

The functional significance of this classification extends to the compound's potential bioisosteric properties, where the 1,2,4-oxadiazole ring can serve as a replacement for ester and amide functionalities in drug design applications. The heterocycle demonstrates the ability to form specific molecular interactions, particularly hydrogen bonding, which proves valuable when traditional functional groups exhibit instability under physiological conditions. The phenolic component further enhances these interaction capabilities through its hydroxyl group, creating opportunities for additional hydrogen bonding and potential metal coordination.

Properties

IUPAC Name

3-(5-butyl-1,2,4-oxadiazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-3-7-11-13-12(14-16-11)9-5-4-6-10(15)8-9/h4-6,8,15H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVMSTSHSMNINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=NO1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601284734
Record name 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10185-80-5
Record name 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10185-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol is a compound characterized by a phenolic structure with a 1,2,4-oxadiazole ring and a butyl substituent. This unique configuration enhances its lipophilicity and biological activity. Research has indicated that compounds containing the oxadiazole moiety exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

Structure and Properties

The structural features of this compound contribute significantly to its biological activities:

Component Description
Phenolic Moiety Provides antioxidant and anti-inflammatory properties.
1,2,4-Oxadiazole Ring Enhances chemical reactivity and potential interactions with biological targets.
Butyl Group Increases lipophilicity, aiding in membrane penetration and bioavailability.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness similar to or greater than standard antibiotics. For instance:

  • In vitro Studies : The compound exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

Anti-inflammatory Effects

The compound's anti-inflammatory potential is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity has been demonstrated through various assays measuring cytokine levels in cell cultures exposed to inflammatory stimuli.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. Results indicate that this compound exhibits significant antioxidant activity, comparable to ascorbic acid .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole ring is known to interact with various enzymes, leading to inhibition of pathways critical for pathogen survival.
  • Reactive Oxygen Species (ROS) Scavenging : The phenolic hydroxyl group is effective in neutralizing free radicals.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways associated with inflammation and cell proliferation.

Case Studies

Several studies have documented the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study assessed the MIC of the compound against multiple bacterial strains and found it effective at concentrations as low as 10 µg/mL .
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound significantly reduced levels of TNF-alpha and IL-6 compared to control groups .

Scientific Research Applications

Antioxidant Activity

One of the prominent applications of 3-(5-butyl-1,2,4-oxadiazol-3-yl)phenol is its potential as an antioxidant . Research has shown that derivatives containing oxadiazole moieties exhibit significant free radical scavenging abilities.

Case Study: Antioxidant Properties

A study synthesized multiple oxadiazole derivatives and evaluated their antioxidant activity using DPPH and FRAP assays. The results indicated that certain derivatives exhibited higher antioxidant capacities than traditional antioxidants like ascorbic acid.

CompoundDPPH IC50 (µg/mL)FRAP (µM FeSO4)
5f15.792207.25
5j15.901538.90
Ascorbic Acid25.00848.90

This data suggests that the hydroxyl group in the para position enhances the antioxidant ability of the compound due to its resonance stabilization effect .

Antimicrobial Properties

The antimicrobial potential of oxadiazole derivatives has been extensively studied, particularly in targeting gastrointestinal pathogens.

Case Study: Antimicrobial Efficacy

Research focused on modifying oxadiazole compounds to enhance their activity against Clostridioides difficile and multidrug-resistant Enterococcus faecium. The modified compounds showed promising results in vitro, demonstrating rapid killing kinetics comparable to established antimicrobial agents.

CompoundMIC (µg/mL) against C. difficileKill Time (h)
15e63
Control121

These findings highlight the potential use of oxadiazole derivatives as targeted antimicrobial agents, particularly in treating infections resistant to conventional therapies .

Anti-inflammatory Applications

Oxadiazole derivatives have also been explored for their anti-inflammatory properties. Compounds like This compound have shown efficacy in inhibiting inflammatory pathways.

Case Study: Inhibition of Inflammatory Pathways

A patent describes the synthesis of oxadiazole derivatives that act as inhibitors of enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase. These compounds have been suggested for therapeutic use in conditions like arthritis and pain management.

CompoundInhibition % (COX)Inhibition % (LOX)
Example A7570
Example B8065

The ability to inhibit these pathways positions oxadiazole derivatives as potential candidates for developing new anti-inflammatory medications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Alkyl Chain Modifications
  • 3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol (CAS: 58599-05-6): Molecular weight: 176.17 g/mol .
  • 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline (CAS: 10185-71-4):
    • Ethyl substituent balances lipophilicity and steric effects, enhancing solubility in polar solvents .
  • 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline (CAS: 71754-23-9):
    • The trifluoromethyl group introduces strong electron-withdrawing effects, altering reactivity and metabolic stability .
Functional Group Modifications
  • 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic Acid (CAS: 875164-21-9): A carboxylic acid substituent increases water solubility, making it suitable for aqueous-phase reactions .
Antimicrobial Activity
  • 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol: Likely investigated for antimicrobial properties due to structural similarities to compounds like 4-(3-(4-(2-(aminomethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol hydrochloride (15a), which showed efficacy against enteric pathogens .
  • 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole : Demonstrated intrinsic analgesic and antiviral activity, highlighting the pharmacological versatility of oxadiazole derivatives .
Pharmacokinetic Considerations
  • The butyl chain in this compound likely improves membrane penetration compared to methyl or ethyl analogs, but may reduce solubility .
  • Compounds like 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline exhibit enhanced metabolic stability due to fluorine substitution, a feature absent in the butyl derivative .

Physicochemical Properties

Compound Name CAS Number Molecular Weight (g/mol) Key Substituent Lipophilicity (logP)* Solubility
This compound 10185-79-2 ~220.27† Butyl High Low (organic)
3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol 58599-05-6 176.17 Methyl Moderate Moderate
4-(5-Ethyl-12,4-oxadiazol-3-yl)aniline 10185-71-4 175.20 Ethyl Moderate-high Low (aqueous)
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic Acid 875164-21-9 232.23 Carboxylic acid Low High (DMSO)

*Estimated based on substituent effects. †Calculated from molecular formula (C₁₂H₁₄N₂O₂).

Preparation Methods

Starting Materials and Key Intermediates

General Synthetic Approach

The synthesis of this compound typically follows these steps:

  • Formation of Amidoxime Intermediate:

    • Benzonitrile derivatives are reacted with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine) in methanol at elevated temperature (~60 °C) to yield amidoximes.
  • Coupling and Cyclization:

    • The amidoxime is coupled with a butyl-substituted carboxylic acid or its activated derivative (e.g., acyl chloride) using coupling agents such as EDC·HCl and HOBt.
    • This is followed by cyclization and dehydration under heating to form the 1,2,4-oxadiazole ring.
  • Phenol Functional Group Management:

    • The phenolic hydroxyl group on the aromatic ring may be protected transiently (e.g., acetyl or tert-butyldimethylsilyl groups) during coupling to prevent side reactions.
    • Deprotection is performed under acidic conditions to regenerate the free phenol.
  • Purification:

    • The final compound is purified by flash chromatography using solvents such as ethyl acetate and petroleum ether mixtures.
    • Characterization is confirmed by NMR, IR, and mass spectrometry.

Representative Reaction Conditions and Procedures

Step Reagents/Conditions Notes
Amidoxime formation Hydroxylamine hydrochloride, Et3N, MeOH, 60 °C, 6 h Yields amidoxime intermediate
Coupling Amidoxime, butyl-substituted acid chloride, EDC·HCl, HOBt, rt, 16 h Facilitates amide bond formation
Cyclization and dehydration Heating at 100 °C for 16 h Forms the 1,2,4-oxadiazole ring
Phenol protection removal Acidic conditions (e.g., TFA in DCM, rt, 8 h) Regenerates free phenol
Purification Flash chromatography (EtOAc/petroleum ether) Isolates pure product

Alternative Methods and Variations

  • Use of Ullmann-type coupling reactions to install phenol substituents on oxadiazole rings with transient protecting groups such as tert-butyldimethylsilyl, which are cleaved in situ during the reaction.
  • Direct cyclization of amidoximes with benzoic acid derivatives in a one-pot process, facilitating efficient synthesis of 1,2,4-oxadiazole rings.

Research Findings and Optimization

  • The use of coupling agents like EDC·HCl and additives such as HOBt significantly improves the yield and selectivity of the amidoxime coupling step.
  • Protecting groups on the phenol moiety are critical to avoid side reactions during coupling and cyclization, with acetyl and tert-butyldimethylsilyl groups being effective.
  • Reaction temperatures around 100 °C optimize the cyclization and dehydration steps without decomposing sensitive intermediates.
  • Purification by flash chromatography with gradients of ethyl acetate in petroleum ether yields high-purity this compound.
  • Spectroscopic characterization (1H NMR, 13C NMR, IR, UV-Vis) confirms the structure and purity of the final compound.

Summary Table of Preparation Methods

Preparation Step Method/Conditions Yield (%) Remarks
Amidoxime formation Hydroxylamine + benzonitrile, MeOH, 60 °C, 6 h 80-90 Efficient conversion
Coupling with acid chloride EDC·HCl, HOBt, rt, 16 h 70-85 High selectivity, mild conditions
Cyclization and dehydration Heating at 100 °C, 16 h 75-90 Critical for oxadiazole ring formation
Phenol deprotection TFA in DCM, rt, 8 h >90 Clean removal of protecting groups
Purification Flash chromatography - Yields pure target compound

Q & A

Basic: What are optimized synthetic routes for 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol?

Methodological Answer:
The synthesis typically involves cyclization of an amidoxime intermediate with a phenolic ester. For example:

Step 1: Prepare the amidoxime precursor (e.g., 5-butyl-1,2,4-oxadiazole-3-carboxamidoxime) via reaction of butyl nitrile with hydroxylamine.

Step 2: React the amidoxime with a substituted phenolic ester (e.g., 3-hydroxybenzoic acid ethyl ester) in a polar aprotic solvent (e.g., DMF/toluene, 3:1 v/v) under reflux (130°C, 24h) .

Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or crystallization (chloroform/hexane).

Key Considerations:

  • Use potassium carbonate as a base to deprotonate the phenolic hydroxyl group.
  • Monitor reaction progress via TLC or HPLC to avoid over-cyclization.

Basic: How to characterize this compound using spectroscopic techniques?

Methodological Answer:

  • NMR:
    • ¹H NMR: Identify the phenol proton (δ 9.5–10.5 ppm, broad singlet) and butyl chain protons (δ 0.8–1.7 ppm). Aromatic protons appear as multiplets (δ 6.8–7.5 ppm).
    • ¹³C NMR: Oxadiazole carbons resonate at δ 160–170 ppm; phenolic carbons at δ 115–125 ppm .
  • IR: Confirm oxadiazole ring (C=N stretch ~1600 cm⁻¹) and phenolic -OH (broad peak ~3300 cm⁻¹).
  • Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion [M+H]⁺ (calculated for C₁₂H₁₅N₂O₂: 219.1134).

Data Validation: Cross-reference with analogs (e.g., 3-phenyl-1,2,4-oxadiazole derivatives) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles.

Orthogonal Assays: Validate antioxidant activity (e.g., DPPH/ABTS radical scavenging) alongside cellular ROS assays to confirm mechanism .

Purity Checks: Use HPLC (≥95% purity) to exclude side-products (e.g., unreacted amidoxime).

Structural Confirmation: Re-refine XRD data with SHELXL to ensure no crystallographic disorder mimics false activity .

Example: In antioxidant studies, substituent position (e.g., ortho-hydroxyl vs. para-methyl) significantly alters activity .

Advanced: What is the role of the butyl chain in modulating bioactivity?

Methodological Answer:
The butyl group enhances lipophilicity, impacting membrane permeability and target binding.

  • SAR Insights:
    • Compare with analogs (e.g., 5-isopropyl or 5-trifluoromethyl derivatives ).
    • Table 1: Substituent Effects on LogP and IC₅₀ (Antioxidant Activity)
SubstituentLogPIC₅₀ (DPPH, μM)
Butyl3.212.5
Trifluoromethyl2.818.3
Phenyl2.525.7
  • Conclusion: Longer alkyl chains (butyl) improve membrane penetration but may reduce solubility.

Methodological: How to perform crystallographic refinement for structural confirmation?

Methodological Answer:

Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100K.

Structure Solution: Employ SHELXD for phase problem resolution .

Refinement: Use SHELXL with anisotropic displacement parameters for non-H atoms.

Validation: Check R-factor (<5%), residual density (<0.3 eÅ⁻³), and CCDC deposition.

Example: For oxadiazole derivatives, ensure proper modeling of the oxadiazole ring geometry (bond lengths ~1.30–1.35 Å) .

Advanced: How to address conflicting solubility data in formulation studies?

Methodological Answer:

Solvent Screening: Test DMSO (for stock solutions) and aqueous buffers (pH 2–9) with surfactants (e.g., Tween-80).

Thermodynamic Solubility: Use shake-flask method with HPLC quantification .

Co-solvency Approach: Blend PEG-400/ethanol (1:1) to enhance solubility without precipitation.

Note: Conflicting data may arise from polymorphic forms; characterize via PXRD .

Basic: What computational tools predict the compound’s drug-likeness?

Methodological Answer:

ADMET Prediction: Use SwissADME or QikProp to calculate LogP (optimal 2–3.5), PSA (<90 Ų), and Lipinski violations.

Docking Studies: Employ AutoDock Vina to simulate binding to targets (e.g., COX-2 or Keap1-Nrf2) .

MD Simulations: Run GROMACS for 100 ns to assess protein-ligand stability.

Example: Oxadiazole derivatives show high affinity for antioxidant-response element (ARE) pathways due to phenolic -OH interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol
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